![molecular formula C19H22ClN3O4S B6491261 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide CAS No. 1358540-82-5](/img/structure/B6491261.png)
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound characterized by its intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to begin with 2-oxo-1,2-dihydropyridine, which undergoes sulfonylation with azepane-1-sulfonyl chloride under acidic conditions. Subsequent acylation with chloroaniline completes the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : Reduction of the sulfonyl group can yield sulfonic acid derivatives.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Sulfonic acid derivatives.
Substitution: : Amides, esters, and other substituted acetamides.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development.
Industry: : It can be utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the azepane sulfonyl group and the acetamide moiety. Similar compounds include:
5-(azepane-1-sulfonyl)pyridine-2-thiol
2-(azepane-1-sulfonyl)ethane-1-sulfonyl chloride
5-(azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
These compounds share the azepane sulfonyl group but differ in their substituents and functional groups, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-16-7-3-4-8-17(16)21-18(24)14-22-13-15(9-10-19(22)25)28(26,27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVQXCGJMGGIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
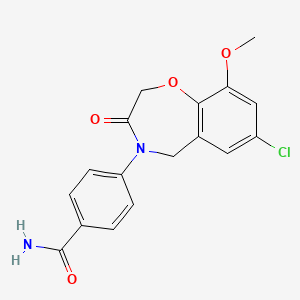
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)
![N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6491207.png)
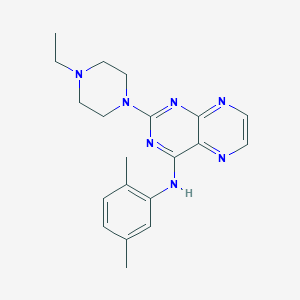
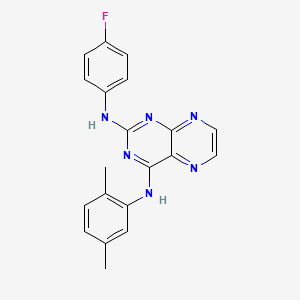
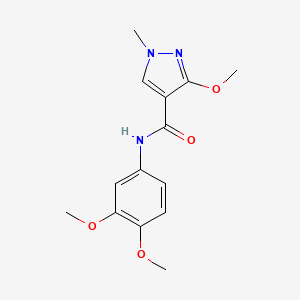
![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6491231.png)
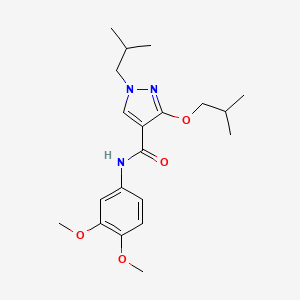
![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)
![N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491249.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[(pyridin-3-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491256.png)
![2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6491267.png)
![2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B6491271.png)
![N-(2,5-dimethylphenyl)-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B6491285.png)
